molecular formula C28H22N4O3S B2992074 N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide CAS No. 394229-70-0

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide

Cat. No.: B2992074
CAS No.: 394229-70-0
M. Wt: 494.57
InChI Key: BXGMJZOWUVJAOM-UHFFFAOYSA-N
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Description

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is a complex organic compound that features a benzodiazole and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide typically involves multi-step organic reactions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reactions are carried out under relatively mild conditions using dimethyl formamide as a solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl formamide or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could yield a more saturated compound.

Scientific Research Applications

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with multiple targets due to its complex aromatic system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-4-(2,3-dihydro-1H-indole-1-sulfonyl)benzamide is unique due to its combination of benzodiazole and indole moieties, which may confer unique biological activities and chemical properties not found in simpler analogs.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N4O3S/c33-28(29-22-13-9-20(10-14-22)27-30-24-6-2-3-7-25(24)31-27)21-11-15-23(16-12-21)36(34,35)32-18-17-19-5-1-4-8-26(19)32/h1-16H,17-18H2,(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGMJZOWUVJAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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